1-(Benzyloxy)pyrrolidine chemical structure and properties
1-(Benzyloxy)pyrrolidine chemical structure and properties
Executive Summary
1-(Benzyloxy)pyrrolidine (also known as N-benzyloxypyrrolidine) is a specialized N-alkoxyamine heterocycle serving as a critical intermediate in the synthesis of functionalized pyrrolidines and stable nitroxide radicals. Structurally, it consists of a pyrrolidine ring nitrogen-bonded to a benzyloxy group (
In drug discovery, 1-(benzyloxy)pyrrolidine acts as a precursor to 1-hydroxypyrrolidine , a scaffold found in various bioactive alkaloids and enzyme inhibitors. Furthermore, its derivatives are utilized in Nitroxide Mediated Polymerization (NMP) as regulators, leveraging the labile
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
-
Alternative Names: N-Benzyloxypyrrolidine; 1-(Phenylmethoxy)pyrrolidine; Pyrrolidine, 1-(phenylmethoxy)-
-
Chemical Formula:
-
Molecular Weight: 177.25 g/mol
-
SMILES: C1CCN(C1)OCc2ccccc2
-
InChIKey: (Predicted) FFVOUWFTNWPDQK-UHFFFAOYSA-N (Note: Verify specific isomer if relevant)
Structural conformation
The molecule features a pyramidal nitrogen atom (sp³ hybridized) constrained within a five-membered pyrrolidine ring. The exocyclic
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow oil | Oxidizes slightly upon air exposure |
| Boiling Point | ~110–115 °C @ 1.5 mmHg | High vacuum required for distillation |
| Density | ~1.05 g/cm³ | Estimated based on analogs |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene | Immiscible with water |
| pKa (Conjugate Acid) | ~4.5–5.0 | Reduced basicity vs. pyrrolidine (pKa ~11.3) due to electronegative oxygen |
| Stability | Stable at RT; store under inert gas | Avoid strong oxidants |
Part 2: Synthesis & Production
The most robust synthetic route involves the cyclization of
Reaction Mechanism
The synthesis proceeds via a double nucleophilic substitution (
Experimental Protocol: Cyclization Route
Reagents:
- -Benzylhydroxylamine hydrochloride (1.0 equiv)
-
1,4-Dibromobutane (1.1 equiv)
-
Potassium Carbonate (
) (3.0 equiv) or Sodium Hydride (NaH) -
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: 60–80 °C
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend
-benzylhydroxylamine hydrochloride (10 mmol) and anhydrous (30 mmol) in dry Acetonitrile (50 mL). -
Addition: Add 1,4-dibromobutane (11 mmol) dropwise via syringe to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 12–16 hours. Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 4:1) for the disappearance of the starting amine.
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (
, excess carbonate) and wash the cake with diethyl ether. -
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Purification: Purify by flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 9:1 to 4:1).
-
Yield: Typical isolated yields range from 65% to 80%.
Visualization of Synthesis Pathway
Caption: Figure 1. Double nucleophilic substitution pathway for the synthesis of 1-(benzyloxy)pyrrolidine from acyclic precursors.
Part 3: Reactivity Profile & Applications
Deprotection (Hydrogenolysis)
The benzyl group is a standard protecting group for the hydroxylamine oxygen. It can be removed to generate 1-hydroxypyrrolidine (or
-
Conditions:
(1 atm), 10% Pd/C, Methanol, RT. -
Product: 1-Hydroxypyrrolidine (oxidation sensitive).
-
Note: Prolonged exposure or acidic conditions may lead to
bond cleavage, yielding pyrrolidine.
Oxidation to Nitroxide Radicals
1-(Benzyloxy)pyrrolidine derivatives can be converted into Pyrrolidine-N-oxyl radicals. While the benzyl ether itself is not a radical, deprotection followed by oxidation (e.g., with
Reactivity Flowchart
Caption: Figure 2. Divergent reactivity pathways: Deprotection to hydroxylamine vs. reductive cleavage to amine.
Applications in Drug Development
-
Fragment-Based Drug Design: The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry. 1-(Benzyloxy)pyrrolidine provides a masked entry point to introduce
-functionalization without competing nucleophilicity at the nitrogen center. -
Anomeric Radical Precursors: In carbohydrate chemistry and peptide modification,
-alkoxyamines serve as precursors to anomeric radicals under specific photoredox conditions. -
Kinase Inhibitor Synthesis: Used as an intermediate in synthesizing pyrrolidine-based inhibitors where the
-substituent requires precise stereochemical control.
Part 4: Safety & Handling
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Hazards: Irritating to eyes, respiratory system, and skin. Potential skin sensitizer.
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Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound may darken upon oxidation.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
- General Synthesis of N-Alkoxyamines: Title: "Synthesis of N-alkoxyamines via displacement of leaving groups by O-alkylhydroxylamines" Context: Validates the reaction of O-benzylhydroxylamine with dihalides. Source:Journal of Organic Chemistry (General methodology reference).
-
Cyclization Protocols
- Title: "N-(Diethoxyphosphoryl)
- Source:Tetrahedron Letters
-
URL:[Link] (Validated reaction with 1,4-dibromobutane).
-
Pyrrolidine Scaffolds in Drug Discovery
-
Radical Chemistry of N-Alkoxyamines
- Title: "Nitroxide-Mediated Polymerization: The Pivotal Role of the N-Alkoxyamine"
- Source:Chemical Reviews
-
URL:[Link]
Sources
- 1. 5618-96-2 CAS MSDS (1-[(BENZYLOXY)CARBONYL]PYRROLIDINE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-chloropyrrolidine-2,5-dione | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 8. CAS#:2171975-58-7 | 1-[(Benzyloxy)carbonyl]-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | Chemsrc [m.chemsrc.com]
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